molecular formula C17H17BrN2O4S B6544649 4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide CAS No. 946344-02-1

4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide

Cat. No.: B6544649
CAS No.: 946344-02-1
M. Wt: 425.3 g/mol
InChI Key: SLANHAQAIAKCAQ-UHFFFAOYSA-N
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Description

4-bromo-N-[5-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide: is a complex organic compound characterized by its bromine and thiazolidine functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core thiazolidine structure. One common approach is to react a suitable amine with a bromo-substituted benzamide under controlled conditions. The reaction conditions often require the use of a strong base, such as sodium hydride, and a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow chemistry to ensure consistency and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The bromine atom can be oxidized to form a bromate ion.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The bromine atom can be substituted with other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).

  • Reduction: : Typical reagents are iron powder and hydrochloric acid (HCl).

  • Substitution: : Reagents like sodium cyanide (NaCN) and potassium iodide (KI) are often used.

Major Products Formed

  • Oxidation: : Bromate ion (BrO3-)

  • Reduction: : Aniline derivatives

  • Substitution: : Cyanide or iodide derivatives

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : It has been studied for its potential biological activity, including antimicrobial properties.

  • Medicine: : Research is ongoing to explore its use in drug development, particularly in the treatment of inflammatory diseases.

  • Industry: : Its unique chemical properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to a cascade of biological effects. The exact mechanism can vary depending on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of both bromine and thiazolidine groups. Similar compounds include:

  • 4-bromo-N-(2-methoxyphenyl)benzamide

  • 4-bromo-N-(3-methoxyphenyl)benzamide

  • 4-bromo-N-(4-methoxyphenyl)benzamide

These compounds differ in their substituents on the phenyl ring, which can lead to variations in their chemical properties and biological activities.

Properties

IUPAC Name

4-bromo-N-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrN2O4S/c1-24-16-8-7-14(20-9-2-10-25(20,22)23)11-15(16)19-17(21)12-3-5-13(18)6-4-12/h3-8,11H,2,9-10H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLANHAQAIAKCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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